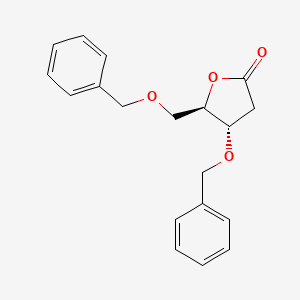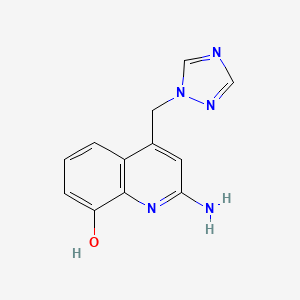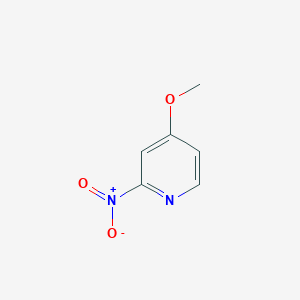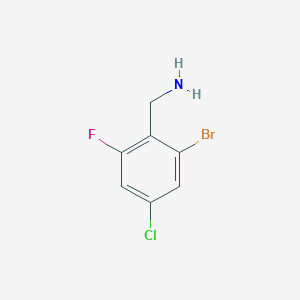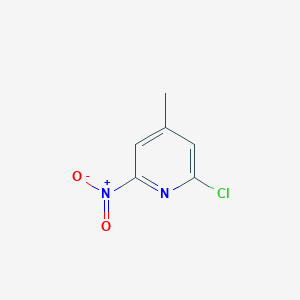
2-Chloro-4-methyl-6-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-6-nitropyridine is an organic compound with the chemical formula C6H5ClN2O2. It is a white crystalline powder with a melting point of 92-94°C and a boiling point of 260°C . This compound is slightly soluble in water but soluble in ethanol, ether, and chloroform. It is widely used as an intermediate in organic synthesis, particularly in the fields of pesticides, dyes, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-methyl-6-nitropyridine involves several steps:
Starting Material: The synthesis begins with 2-amino-6-methylpyridine.
Chlorination: 2-amino-6-methylpyridine reacts with ferrous chloride to generate 2-chloro-6-methylpyridine.
Nitration: The 2-chloro-6-methylpyridine is then reacted with nitric acid to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining specific reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-methyl-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia and amines.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products:
Substitution: Products include various substituted pyridines.
Reduction: The major product is 2-chloro-4-methyl-6-aminopyridine.
Oxidation: Products include oxidized derivatives of the original compound.
Applications De Recherche Scientifique
2-Chloro-4-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methyl-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in substitution reactions, leading to the formation of various derivatives that exert different biological effects .
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-methyl-4-nitropyridine
- 2-Chloro-4-nitropyridine
- 2-Methyl-4-nitropyridine N-oxide
- 2-Chloro-6-(trichloromethyl)pyridine
Uniqueness: 2-Chloro-4-methyl-6-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Propriétés
Formule moléculaire |
C6H5ClN2O2 |
|---|---|
Poids moléculaire |
172.57 g/mol |
Nom IUPAC |
2-chloro-4-methyl-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3 |
Clé InChI |
KGWFZVMCZQYCRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


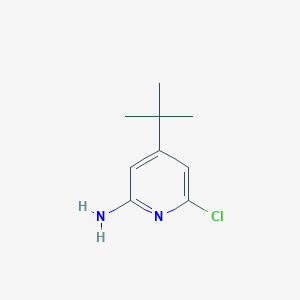
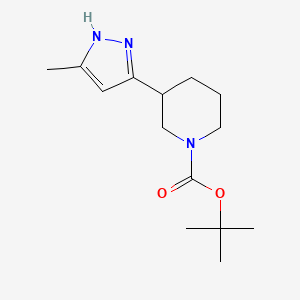
![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
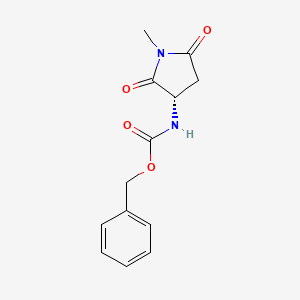
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
